molecular formula C19H20N2O4 B2855909 2,6-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 922886-72-4

2,6-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Cat. No.: B2855909
CAS No.: 922886-72-4
M. Wt: 340.379
InChI Key: RPNGSYUUIKYKPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,6-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” is a chemical compound with diverse applications in scientific research. It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . Its unique structure and properties make it a promising candidate for drug discovery, materials science, and organic synthesis.


Synthesis Analysis

The synthesis of similar benzamide compounds has been reported, starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The structure also includes a benzene ring substituted with a carboxamide group .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, benzamides in general have been widely used in various fields including medical, industrial, biological, and potential drug industries . They have been used in the synthesis of various compounds with diverse biological activities .

Scientific Research Applications

2,6-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown promising results as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. In neuroscience, DOPB has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, this compound has been used as a scaffold for the development of new drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 2,6-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide in lab experiments include its specificity for PARP inhibition, its neuroprotective effects, and its potential as a scaffold for drug discovery. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 2,6-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. One direction is the development of new PARP inhibitors based on the scaffold of DOPB. Another direction is the investigation of the potential of this compound as a treatment for neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of DOPB and its effects on various neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of 2,6-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide involves the reaction of 2,6-dimethoxybenzoyl chloride with N-(3-aminophenyl)pyrrolidin-2-one in the presence of a base such as triethylamine. The resulting compound is then purified by recrystallization or column chromatography.

Properties

IUPAC Name

2,6-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-15-8-4-9-16(25-2)18(15)19(23)20-13-6-3-7-14(12-13)21-11-5-10-17(21)22/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNGSYUUIKYKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.